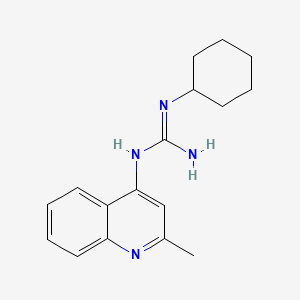
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: is a complex organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its intricate structure, which includes multiple double bonds, a furan ring, and various functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- involves several steps, typically starting with the preparation of the furan ring. Common synthetic routes include:
Cyclization Reactions: Using precursors like furfural and appropriate catalysts to form the furan ring.
Functional Group Addition: Introducing hydroxyl, methyl, and other functional groups through controlled reactions.
Double Bond Formation: Employing methods like Wittig reactions to introduce double bonds at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and functionalization processes, often using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common to minimize environmental impact.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: can be compared with other furanones, such as:
2(5H)-Furanone: A simpler structure with fewer functional groups.
5-Hydroxy-2(5H)-furanone: Contains a hydroxyl group, making it more reactive in certain conditions.
Substituted Hydroxyl Furanones: Various derivatives with different substituents that alter their chemical and biological properties.
特性
CAS番号 |
71947-64-3 |
|---|---|
分子式 |
C25H34O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
(2R)-2-[(2E,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-2,7,9-trienyl]-3-hydroxy-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,12,14-15,17-18,23,26H,6-7,10-11,13,16H2,1-4H3/b8-5+,19-9+,20-12+/t18-,23-/m1/s1 |
InChIキー |
UXFNAATUJSSAHF-KCWPHIDLSA-N |
異性体SMILES |
CC1=C([C@H](OC1=O)C/C(=C/CC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/C)O |
正規SMILES |
CC1=C(C(OC1=O)CC(=CCCC(C)C=CC=C(C)CCCC2=COC=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



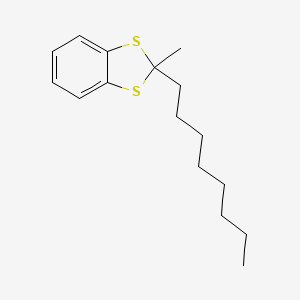

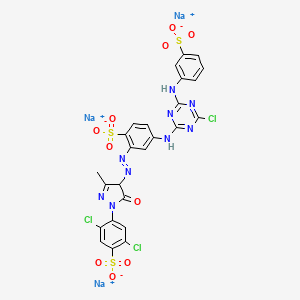
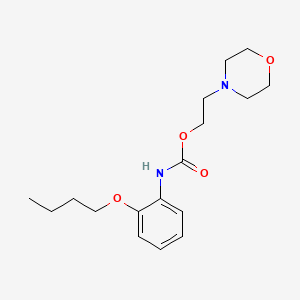

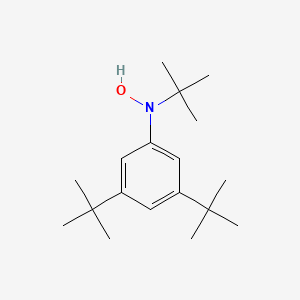
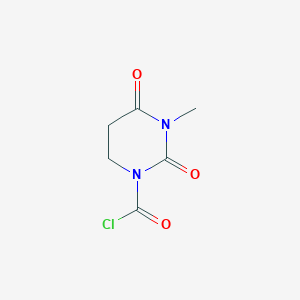
![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
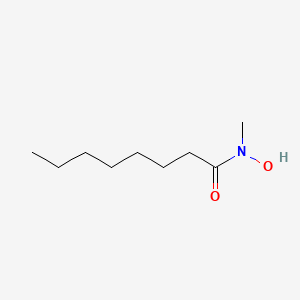

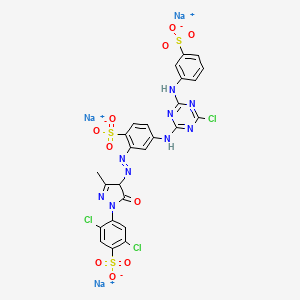
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
